Fmoc-Lys-OMe.HCl
Description
Overview of Fmoc-Protected Amino Acid Derivatives in Organic Chemistry
Amino acid derivatives are indispensable tools in modern organic synthesis, forming the backbone of peptides, proteins, and numerous peptidomimetics. The N-α-amino group of amino acids is highly reactive and requires temporary protection during peptide bond formation to prevent unwanted side reactions and polymerization. The 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a dominant protecting group for this purpose due to its unique chemical properties. It is stable under acidic conditions, which are often used for cleaving peptides from solid supports or removing other protecting groups, yet it is readily cleaved by mild bases such as piperidine (B6355638) fiveable.mechemistry.coachwikipedia.orgaltabioscience.comresearchgate.net. This base lability allows for selective deprotection and stepwise elongation of peptide chains in solid-phase peptide synthesis (SPPS) fiveable.mealtabioscience.com. Fmoc-protected amino acids are compatible with automated synthesizers, streamlining the process and ensuring high yields and purity fiveable.me.
Historical Context of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry
The development of the Fmoc protecting group by Carpino and Han in the early 1970s marked a significant advancement in peptide chemistry fiveable.mealtabioscience.comgoogle.compeptide.com. Initially introduced as a base-labile amine protecting group, its stability towards acidic conditions, coupled with its facile removal by weak bases, made it highly attractive for SPPS wikipedia.orgaltabioscience.com. The Fmoc strategy gained widespread adoption from the 1990s onwards, largely replacing earlier methods that relied on acid-labile protecting groups like tert-butyloxycarbonyl (Boc) for N-terminal protection, especially in automated synthesis altabioscience.compeptide.com. This shift was driven by the milder reaction conditions afforded by Fmoc chemistry, which are more compatible with sensitive amino acid residues and complex peptide sequences altabioscience.com.
Significance of Lysine (B10760008) Derivatives in Peptide and Bioconjugation Sciences
Lysine, an essential α-amino acid, plays a critical role in protein structure and function. Its side chain features a primary amine (ε-amino group), which is nucleophilic and positively charged at physiological pH nih.govnih.gov. This reactive ε-amino group makes lysine a prime target for chemical modifications, including peptide synthesis, post-translational modifications, and bioconjugation nih.govnih.govresearchgate.net. In bioconjugation, lysine residues are frequently utilized for attaching drugs, fluorescent labels, polymers, or other molecules to peptides and proteins, a technique vital in areas like antibody-drug conjugates (ADCs), targeted drug delivery, and diagnostic imaging nih.govnih.govresearchgate.net. The ability to selectively protect and deprotect lysine's side chain is paramount for achieving site-specific modifications and constructing complex bioconjugates nih.govnih.govsigmaaldrich-jp.com.
Role of Methyl Ester Hydrochlorides in Synthetic Strategies
For the carboxyl terminus of amino acids, esterification is a common strategy for protection. Methyl esters (OMe) offer a degree of protection that is generally stable to many reagents used in peptide synthesis, including mild acids and bases, but can be cleaved under specific conditions, such as saponification with alkali researchgate.netgla.ac.uk. The hydrochloride (.HCl) salt form of amino acid derivatives is frequently employed to enhance their stability, improve their solubility in aqueous and polar organic solvents, and facilitate handling and storage cymitquimica.comontosight.ai. This salt formation typically involves protonation of the amino group, creating a stable crystalline solid that is easier to weigh and dispense in synthetic procedures .
Fmoc-Lys-OMe.HCl as a Key Building Block in Contemporary Research
This compound combines the advantages of Fmoc protection for the α-amino group with a methyl ester for the carboxyl group and the stability conferred by the hydrochloride salt. This trifecta of features makes it a highly versatile and valuable building block in contemporary chemical synthesis medchemexpress.comontosight.aibldpharm.comarctomsci.comarctomsci.commedchemexpress.comuniversiteitleiden.nl2abiotech.net. It is routinely used in the stepwise assembly of peptides via Fmoc-SPPS, allowing for the controlled incorporation of lysine residues. Furthermore, its structure is amenable to further modifications, making it a key intermediate in the synthesis of modified peptides, peptidomimetics, and complex bioconjugates for diverse research applications, including drug discovery and development nih.govresearchgate.netontosight.ai. The methyl ester protection can also be strategically employed in specific synthetic routes where the carboxyl group needs to be masked until a later stage of the synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSKAFOHYTUAS-BDQAORGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856389 | |
| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847658-45-1 | |
| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies of Fmoc Lys Ome.hcl
Protecting Group Strategies and Orthogonality
Orthogonal Protecting Groups for Lysine (B10760008) Side Chains
Other Emerging Protecting Groups (e.g., iNoc, Abac, Aboc)
In solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acid side chains is critical for achieving complex structures and site-specific modifications. While Fmoc chemistry is standard for alpha-amino protection, the epsilon-amino group of lysine requires orthogonal protection to allow for selective functionalization. Several emerging protecting groups offer distinct advantages over traditional ones like Boc (tert-butyloxycarbonyl).
iNoc (Isonicotinyloxycarbonyl): This group is notable for its stability under acidic conditions, making it orthogonal to acid-labile groups like Boc. It can be removed under mild reductive conditions (e.g., zinc dust in acetic acid, catalytic hydrogenation) or electrochemically. iNoc also enhances the solubility of protected peptides, which can be beneficial for synthesizing difficult or long sequences iris-biotech.de. Its stability to acid makes it a valuable alternative to Cbz (benzyloxycarbonyl) when Boc groups are being removed iris-biotech.denih.gov.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These cyclohexylidene-derived protecting groups are widely used for orthogonal lysine side-chain protection in Fmoc SPPS sigmaaldrich.comiris-biotech.deiris-biotech.desigmaaldrich-jp.com. They are stable to piperidine (B6355638) (used for Fmoc removal) and TFA but are cleaved by hydrazine (B178648). This stability allows for selective unmasking of lysine side chains on the solid phase for site-specific modifications without affecting other protecting groups sigmaaldrich.comsigmaaldrich-jp.com. Dde is easier to cleave but less robust, potentially migrating during piperidine treatment, whereas ivDde is more stable but can be difficult to remove completely in certain sequences iris-biotech.de.
Mtt (4-methyltrityl) and Mmt (4-methoxytrityl): These trityl-based groups are acid-labile and are commonly used for on-resin modifications. They are typically removed with mild acidic conditions (e.g., 1% TFA in DCM) iris-biotech.dersc.org. Mmt is even more acid-sensitive than Mtt sigmaaldrich.com. Their utility lies in their selective removal, allowing for the introduction of side-chain modifications before final cleavage from the resin.
Alloc (Allyloxycarbonyl): The Alloc group is another orthogonally protected derivative of lysine that can be selectively removed using palladium catalysts peptide.comadvancedchemtech.com. This method is compatible with standard Fmoc and t-butyl protecting groups, making it suitable for synthesizing branched and cyclic peptides or peptides with modifications at the lysine side chain advancedchemtech.com.
Table 1: Comparison of Lysine Side-Chain Protecting Groups
| Protecting Group | Cleavage Conditions | Orthogonality to Fmoc/tBu | Primary Use Case | Reference(s) |
| Dde | 2% Hydrazine in DMF | Yes | On-resin modification, branched/cyclic peptides | sigmaaldrich.comiris-biotech.deiris-biotech.desigmaaldrich-jp.com |
| ivDde | 2% Hydrazine in DMF | Yes | More robust than Dde for on-resin modification | sigmaaldrich.comiris-biotech.deiris-biotech.desigmaaldrich-jp.com |
| Mtt | 1% TFA in DCM | Yes | Mild acid-labile, on-resin modification | iris-biotech.dersc.org |
| Mmt | 1% TFA in DCM or AcOH/TFE/DCM | Yes | More acid-labile than Mtt, on-resin modification | sigmaaldrich.comiris-biotech.de |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Yes | Synthesis of branched/cyclic peptides, side-chain modifications | peptide.comadvancedchemtech.com |
| iNoc | Mild reductive conditions (e.g., Zn/AcOH, H₂/Pd/C), electroreductive | Yes | Acid-stable, enhances solubility, alternative to Cbz | iris-biotech.denih.gov |
| Abac | PLP (Pyridoxal 5'-phosphate) | Yes | Chemoenzymatic synthesis of complex ubiquitin chains | chemrxiv.orgnih.govacs.org |
| Aboc | Periodate | Yes | Chemoenzymatic synthesis of complex ubiquitin chains | chemrxiv.orgnih.govacs.org |
Functionalization Approaches for Fmoc-Lys-OMe.HCl
The epsilon-amino group of lysine, when appropriately protected, serves as a versatile handle for introducing a wide array of functional moieties. This compound, or its orthogonally protected counterparts, are key intermediates in these functionalization strategies.
The epsilon-amino group of lysine is a primary nucleophile that can be selectively functionalized after appropriate protection of the alpha-amino group. This modification is crucial for creating peptide conjugates, labeled peptides, or peptides with altered biological properties.
On-Resin Modification: Using orthogonally protected lysine derivatives like Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH allows for the selective deprotection of the epsilon-amino group while the peptide is still attached to the solid support sigmaaldrich.comiris-biotech.dersc.org. This unmasked amine can then be reacted with various functional groups, such as fluorescent dyes, biotin, or drug molecules, via amide bond formation or other conjugation chemistries sigmaaldrich.comrsc.orgnih.govrsc.org. For instance, Mtt is removed with mild acid, leaving the Fmoc group and peptide intact, enabling subsequent reactions rsc.org.
Aza-Michael Addition: Vinyl sulfonamides have emerged as reagents for site-selective modification of lysine residues. N-Methyl-N-phenylethenesulfonamide, for example, can react with the epsilon-amino group of lysine via aza-Michael addition, even in the presence of a free N-terminus, forming a stable linkage rsc.orgacs.org. This approach can be used to attach fluorescent moieties or drugs to peptides.
Enzyme-Directed Modification: Enzymatic methods, such as those employing sortase A or microbial transglutaminase, offer highly specific ways to conjugate molecules to lysine residues under biocompatible conditions rsc.org. These enzymes catalyze the formation of amide bonds, enabling precise attachment of payloads like drugs or imaging agents.
Carbamate (B1207046) Protection and Cleavage: Novel carbamate protecting groups like Abac and Aboc, developed for specific applications, are incorporated into lysine side chains and can be selectively cleaved under mild conditions, facilitating complex chemoenzymatic synthesis chemrxiv.orgnih.govacs.org.
The ability to functionalize this compound and its derivatives is paramount for developing advanced therapeutics and diagnostic tools.
Targeted Therapy: Peptide-drug conjugates (PDCs) are a significant area where lysine functionalization plays a key role. Peptides can act as targeting ligands, directing cytotoxic drugs or other therapeutic agents specifically to cancer cells or tumor tissues mdpi.comresearchgate.netnih.govnih.govmdpi.com. For example, peptides like RGD (arginine-glycine-aspartic acid) or NGR (asparagine-glycine-arginine) are known to bind to receptors overexpressed on cancer cells or tumor vasculature researchgate.netnih.gov. By conjugating drugs like naproxen, ibuprofen, or doxorubicin (B1662922) to lysine residues of these targeting peptides, researchers aim to enhance drug efficacy while minimizing systemic toxicity mdpi.comresearchgate.netmdpi.com. The linker chemistry between the peptide and the drug is critical for stability and controlled release at the target site mdpi.comnih.gov.
Diagnostic Imaging: Lysine functionalization is also vital for creating imaging agents. Peptides can be conjugated to chelators that bind radioactive isotopes for PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography) imaging researchgate.net. For instance, antibodies or peptides functionalized with lysine modifications can carry imaging probes, allowing for sensitive visualization of biological targets in vivo nih.govresearchgate.netacs.org. Furthermore, nitroxyl (B88944) radicals attached to lysine-containing scaffolds like dendritic poly(L-lysine) can serve as contrast agents for Overhauser-enhanced MRI (OMRI) tandfonline.com. The ability to attach fluorescent dyes or other reporter molecules to lysine residues also enables various bioimaging applications sigmaaldrich.comnih.gov.
Compound List:
this compound (Nα-Fmoc-L-lysine methyl ester hydrochloride)
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Mtt (4-methyltrityl)
Mmt (4-methoxytrityl)
Alloc (Allyloxycarbonyl)
iNoc (Isonicotinyloxycarbonyl)
Abac (Aminobutanamide carbamate)
Aboc (Aminobutanol carbamate)
Boc (tert-butyloxycarbonyl)
Cbz (Benzyloxycarbonyl)
RGD (Arginine-glycine-aspartic acid)
NGR (Asparagine-glycine-arginine)
NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid)
THP (tris(hydroxypyridinone))
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys-OMe.HCl
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Fmoc strategy is one of the two major approaches employed. iris-biotech.de In this method, the peptide chain is assembled step-by-step while anchored to an insoluble resin support. iris-biotech.de This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. iris-biotech.de this compound can be utilized in SPPS, often after its initial immobilization onto a resin or as a component in solution-phase fragment condensation prior to attachment to a solid support.
The most prevalent methodology in SPPS is the Fmoc/tBu (tert-butyl) strategy. iris-biotech.denih.gov This approach is lauded for its orthogonality, meaning the protecting groups for the N-terminus (Fmoc) and the amino acid side chains (typically tBu-based) can be removed under different chemical conditions. iris-biotech.denih.gov The Fmoc group is cleaved by a mild base, commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while the tBu-based side-chain protecting groups and the linkage to the resin are cleaved by a strong acid, such as trifluoroacetic acid (TFA), at the end of the synthesis. iris-biotech.denih.gov
This strategy offers several advantages, including the use of milder conditions for Nα-deprotection, which minimizes acid-catalyzed side reactions that can occur with the alternative Boc/Bzl strategy. nih.gov The wide availability of Fmoc-protected amino acids with various tBu-based side-chain protections has made this the preferred method for many researchers. iris-biotech.de Lysine (B10760008) residues, for instance, are typically protected at the ε-amino group with a Boc group (Fmoc-Lys(Boc)-OH) during standard Fmoc/tBu SPPS. severnbiotech.com
The formation of the amide bond between the carboxyl group of an incoming amino acid and the deprotected N-terminal amine of the growing peptide chain requires activation. This is achieved using coupling reagents. A wide array of such reagents exists, each with its own advantages regarding efficiency and suppression of side reactions. nih.govwikipedia.org
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical activators. nih.govpeptide.com To minimize the risk of racemization, they are almost always used in conjunction with additives. wikipedia.orgpeptide.com DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble and easier to wash away. bachem.com
Phosphonium and Aminium/Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and widely used. bachem.comchempep.com These reagents typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or collidine to facilitate the reaction. bachem.comchempep.com
Additives: To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently included. wikipedia.orgcsic.es These additives react with the activated amino acid to form an active ester, which is less prone to racemization. wikipedia.org Oxyma is increasingly used as a safer alternative to the potentially explosive HOBt. csic.es
The choice of coupling reagent and conditions can be critical, especially for sterically hindered amino acids or sequences prone to aggregation. chempep.com
| Reagent Class | Example | Typical Use/Characteristic | Reference |
|---|---|---|---|
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Soluble urea byproduct, suitable for SPPS. Used with additives. | peptide.combachem.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble, often used for couplings in aqueous media. | bachem.com | |
| Phosphonium/Uronium Salts | HATU | Highly efficient, potent activator, often used for difficult couplings. | chempep.com |
| PyBOP® | Effective coupling reagent, requires a base for activation. | bachem.comchempep.com | |
| Additives | HOBt (1-Hydroxybenzotriazole) | Suppresses racemization by forming active esters. | wikipedia.orgpeptide.com |
| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Safer, non-explosive alternative to HOBt with similar efficacy. | wikipedia.orgcsic.esrsc.org |
Despite the robustness of the Fmoc/tBu strategy, several side reactions can occur during peptide synthesis, potentially leading to impurities that are difficult to separate from the desired product. iris-biotech.de
One of the most significant side reactions in Fmoc SPPS is the formation of aspartimide. nih.gov This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue, particularly when the following amino acid has low steric hindrance (e.g., Glycine, Asparagine, or Alanine). rsc.orgnih.gov This cyclization is catalyzed by the basic conditions of Fmoc deprotection. iris-biotech.denih.gov The resulting five-membered succinimide (B58015) ring is susceptible to nucleophilic attack by piperidine or water, leading to a mixture of α- and β-aspartyl peptides, both of which can be epimerized. iris-biotech.denih.gov
Several strategies have been developed to mitigate aspartimide formation:
Modified Deprotection Conditions: Adding an acidic modifier like HOBt or Oxyma to the piperidine deprotection solution can reduce the extent of aspartimide formation. rsc.orgnih.gov For example, using 20% piperidine in DMF containing 1 M Oxyma Pure has been shown to significantly decrease related impurities. nih.gov
Sterically Hindered Side-Chain Protection: Employing bulkier protecting groups on the Asp side chain, such as 3-methylpent-3-yl ester (OMpe), can sterically hinder the initial cyclization step. rsc.orgresearchgate.net
Backbone Protection: The most effective method to completely prevent aspartimide formation is through backbone protection. nih.gov This involves introducing a protecting group, such as 2,4-dimethoxybenzyl (Dmb), onto the amide nitrogen of the amino acid following the Asp residue. nih.gov This is often accomplished by using pre-formed dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.gov
Epimerization, the change in the stereochemistry at the α-carbon of an amino acid, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are often inseparable from the target peptide and can alter its biological activity. polypeptide.commdpi.comnih.gov Racemization can occur during the activation step of the coupling reaction, especially for amino acids like Cysteine and Histidine. wikipedia.orgpolypeptide.com
Methods to control epimerization include:
Urethane-Protected Amino Acids: The use of Nα-urethane protecting groups like Fmoc and Boc is the most fundamental strategy to prevent racemization during peptide bond formation. wikipedia.orgbachem.com
Racemization-Suppressing Additives: As mentioned, additives like HOBt, HOAt (1-Hydroxy-7-azabenzotriazole), and Oxyma are crucial for minimizing epimerization during carbodiimide-mediated couplings. wikipedia.org
Choice of Coupling Reagent and Base: Certain coupling reagents are known to cause less racemization. peptide.com For instance, DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is noted for causing very little epimerization. peptide.com Additionally, using a weaker base like collidine instead of DIPEA can be beneficial in cases with a high risk of racemization. bachem.com
Fragment Condensation Strategy: When coupling larger peptide fragments, activating a fragment with a C-terminal Glycine or Proline residue is the safest option to avoid epimerization. polypeptide.com
While standard SPPS cleaves the peptide from the resin to yield a C-terminal carboxylic acid or amide, various other C-terminal modifications are often required to enhance a peptide's stability, activity, or function. jpt.comemorychem.science Using a starting material like this compound is a step towards obtaining a C-terminally modified peptide (a methyl ester in this case), though this is typically done in solution phase. In SPPS, achieving C-terminal modifications often requires specialized strategies.
One common approach is to anchor the peptide to the resin via an amino acid side chain, leaving the C-terminal carboxyl group free for modification either before or after the peptide chain is assembled. nih.gov For example, Asp or Glu can be attached to the resin through their side-chain carboxyl groups. nih.gov After the peptide is synthesized, the C-terminal protecting group (e.g., an allyl ester) can be selectively removed, and the now-free C-terminus can be coupled to various moieties like amino acid thioesters. nih.gov
Another innovative method involves the on-resin conversion of a C-terminal serine residue into a cyclic urethane. emorychem.science This activates the backbone for nucleophilic displacement by various nucleophiles (e.g., alcohols, amines), allowing for the synthesis of C-terminally modified esters, amides, and alcohols directly on the solid support. emorychem.science This "Cyclic Urethane Technique" (CUT) is independent of the specific resin or linker used, offering significant flexibility. emorychem.science
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Side-Chain Anchoring | The peptide is attached to the solid support via an amino acid side chain, leaving the C-terminus free for modification. | Anchoring via Asp or Glu side chain to synthesize C-terminal thioesters. | nih.gov |
| Cyclic Urethane Technique (CUT) | A C-terminal serine is converted to a cyclic urethane, activating the peptide backbone for nucleophilic attack. | Synthesis of C-terminal esters, N-aryl amides, and alcohols. | emorychem.science |
| Inverse SPPS (N to C) | Peptide synthesis proceeds from the N-terminus to the C-terminus, but is limited by a high risk of epimerization. | Direct synthesis of C-terminally modified peptides. | nih.gov |
| Pre-functionalized Resin | Using a resin that already contains the desired C-terminal modification (e.g., an ester or an aldehyde). | Synthesis of peptide aldehydes using Weinreb resin. | sigmaaldrich.com |
C-Terminal Modifications in SPPS
Synthesis of C-Terminal Thioesters
The synthesis of peptide C-terminal thioesters is a critical step for producing large proteins through native chemical ligation (NCL). osti.gov In NCL, a peptide with a C-terminal thioester is reacted with another peptide fragment that has an N-terminal cysteine residue, forming a native peptide bond at the ligation site. thieme-connect.de
While Fmoc-based solid-phase peptide synthesis (SPPS) is an attractive method due to its use of milder reagents compared to Boc-SPPS, it presents a challenge for thioester synthesis. osti.gov The standard Fmoc deprotection reagent, piperidine, is a nucleophile that can cleave the desired thioester linkage. nih.gov Furthermore, thioesters are more susceptible to epimerization under basic conditions than their corresponding carboxylic acids or amides. nih.gov
To circumvent these issues, specialized strategies have been developed for Fmoc-SPPS, such as the use of "safety-catch" linkers or backbone amide linkers (BAL), which shield the C-terminus during synthesis. osti.govnih.gov The C-terminal methyl ester of this compound is generally not used for direct, large-scale synthesis of peptide thioesters within the standard Fmoc-SPPS workflow due to the instability of the final thioester to the repeated piperidine treatments. The primary methods for generating peptide thioesters via Fmoc chemistry are specialized SPPS approaches rather than solution-phase synthesis starting from C-terminal esters. osti.govnih.gov
Diversification of C-Terminal Moieties
The ability to generate a variety of C-terminally modified peptides from a single precursor is a powerful tool in drug discovery and chemical biology. Such modifications can significantly impact a peptide's activity, stability, and pharmacokinetic properties. nih.govresearchgate.net The C-terminal methyl ester of this compound can serve as a handle for such diversification, primarily in a post-synthesis or solution-phase context. Once a peptide fragment is synthesized using this building block, the C-terminal methyl ester can be subjected to further chemical transformations.
Common diversification strategies include:
Hydrolysis: The methyl ester can be saponified (hydrolyzed) under basic conditions to yield the corresponding C-terminal carboxylic acid.
Aminolysis: Direct reaction with an amine can convert the ester into a C-terminal amide.
Reduction: The ester can be reduced to a primary alcohol, yielding a peptidol.
Hydrazinolysis: Reaction with hydrazine (B178648) produces a peptide hydrazide, which is a versatile intermediate for further ligation chemistries.
This capacity for post-synthetic modification allows for the creation of peptide libraries with diverse C-termini from a common intermediate synthesized using this compound. nih.gov
Solution-Phase Peptide Synthesis (LPPS) with this compound
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method of peptide synthesis and remains highly relevant for specific applications, particularly the large-scale production of shorter peptides or peptide fragments. bachem.combioduro.com In this technique, amino acids are coupled sequentially in a solvent, and the growing peptide chain remains in the solution phase throughout the process. sterlingpharmasolutions.com
This compound is an ideal building block for LPPS. The key protecting groups in this compound are:
Nα-Fmoc group: A temporary protecting group for the alpha-amino function, removed at each step of the synthesis.
Cα-Methyl ester (OMe): A semi-permanent protecting group for the C-terminal carboxyl group. It is stable to the basic conditions used for Fmoc removal but can be cleaved at the end of the synthesis. bachem.com
Hydrochloride salt (HCl): This salt form improves the crystallinity and handling properties of the amino acid derivative. bachem.com
The use of such derivatives in LPPS allows for a controlled, step-by-step assembly of a peptide chain, with the option for purification of intermediate fragments. researchgate.net This can be particularly advantageous for sequences prone to aggregation or other side reactions. bioduro.com
Comparison with SPPS in terms of Protecting Group Stability and Purification
The choice between LPPS (using building blocks like this compound) and SPPS involves a trade-off between scalability, speed, and purification strategies. americanpeptidesociety.org
| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Peptide Anchor | C-terminal protecting group (e.g., Methyl ester). bachem.com | Insoluble polymer resin. sterlingpharmasolutions.com |
| Purification | Required after each coupling/deprotection step (e.g., extraction, crystallization, or precipitation). sterlingpharmasolutions.comamericanpeptidesociety.org | Performed once at the end after cleavage from the resin; intermediates are purified by simple washing and filtration. americanpeptidesociety.org |
| Reagent Stoichiometry | Near-stoichiometric amounts of reagents can be used. researchgate.net | Large excess of reagents is typically used to drive reactions to completion. rsc.org |
| Protecting Group Stability | Less demanding on protecting group stability; orthogonal schemes like Z/tBu or Boc/Bzl are common. The Fmoc/OMe combination is viable. bachem.com | Requires high stability of side-chain and linker protecting groups to repeated deprotection steps (e.g., Fmoc removal by piperidine). acs.org |
| Scalability | More easily scaled up for industrial production of short to medium peptides. americanpeptidesociety.org | Limited by resin loading capacity for very large-scale production, but highly suitable for lab-scale and automated synthesis. bioduro.comamericanpeptidesociety.org |
| Impurity Profile | Intermediate purification can lead to a purer final product by removing by-products at each stage. bachem.com | Impurities and deletion sequences can accumulate on the resin and must be removed during the final, often challenging, purification step. bachem.com |
Synthesis of Complex Peptide Architectures
This compound can be employed in the synthesis of complex peptide structures, often as part of a convergent or fragment-based strategy. In this approach, smaller peptide fragments are synthesized independently—some potentially via LPPS using this compound—and then joined together to form the final, larger, and more complex molecule. bachem.com
Branched and Cyclic Peptides
The creation of branched and cyclic peptides typically requires the use of orthogonally protected amino acids, where the side-chain protecting group can be removed without affecting the Nα- or C-terminal protection. ub.edu For lysine, derivatives like Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH are standard choices for this purpose in SPPS. advancedchemtech.comiris-biotech.de The Alloc or Mtt group can be selectively removed on the resin to allow for side-chain modification, branching, or on-resin cyclization. advancedchemtech.comsigmaaldrich.com
While this compound is not the primary tool for generating the branch point itself, it can be used in LPPS to synthesize a linear peptide fragment. This fragment, after deprotection and activation, can then be coupled to a side-chain amine of a lysine residue in another peptide, thus forming a branched structure in a convergent synthesis. Similarly, a linear peptide synthesized in solution can be cyclized head-to-tail after removal of the N-Fmoc and C-terminal methyl ester protecting groups.
Histone Tail Peptides and Epigenetic Studies
Post-translational modifications of histone proteins, such as the methylation and acetylation of lysine residues, are central to epigenetic regulation. nih.gov The chemical synthesis of histone tail peptides bearing these specific modifications is crucial for studying the enzymes and reader proteins that govern this "histone code". ru.nl
Standard Fmoc/tBu-based SPPS is a common method for producing these peptides. ru.nlbiorxiv.org However, solution-phase synthesis of modified fragments is also a viable strategy. A convenient route for preparing N(α)-Fmoc protected N(ε)-methylated lysine derivatives has been established, making these building blocks accessible for both solution and solid-phase synthesis. nih.gov In a solution-phase approach, this compound could be used to synthesize a backbone fragment, which is then coupled to another fragment containing the specifically modified lysine residues. This convergent strategy can be beneficial for producing highly pure, modified histone peptides required for detailed biochemical and structural studies. nih.govnih.gov
Glycated Peptides (Heyns Peptides, Amadori Peptides)
The non-enzymatic glycation of peptides and proteins is a significant post-translational modification implicated in various physiological and pathological processes. The synthesis of well-defined glycated peptides is crucial for studying their structure, function, and role in disease. This compound serves as a key precursor for the generation of specialized Fmoc-lysine building blocks used in the site-specific synthesis of two major classes of glycated peptides: Amadori and Heyns peptides.
Heyns Peptides:
Heyns peptides result from the reaction of a ketose, such as D-fructose, with an amino group of a peptide. The synthesis of these peptides has been advanced by the development of glycated Fmoc-lysine building blocks. A notable strategy involves the synthesis of Nα-Fmoc-Lys[Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH, which can be prepared in a two-step process starting from unprotected D-fructose and Fmoc-L-lysine hydrochloride. researchgate.netnih.gov This building block is then suitable for incorporation during standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov
This method allows for the site-specific insertion of a fructated lysine residue into a peptide sequence. nih.gov Research has demonstrated the successful synthesis of a peptide from human serum albumin containing the known glycation site at Lys233 using this building block. researchgate.netnih.gov A key advantage of this approach is that the unprotected sugar moiety on the building block shows no significant epimerization or undesirable side reactions during the peptide elongation steps. researchgate.netnih.gov Tandem mass spectrometry of the resulting fructated peptides is characterized by neutral losses corresponding to the elimination of water molecules and the formation of pyrylium (B1242799) and furylium ions. nih.gov
Amadori Peptides:
Amadori peptides are formed from the reaction of an aldose sugar, like D-glucose, with an amino group. A general method for the site-specific synthesis of glucose-derived Amadori peptides on a solid phase has been developed. nih.gov This approach utilizes Fmoc chemistry with a specially protected lysine derivative, Fmoc-Lys(4-methyltrityl)-OH, at the desired glycation site. nih.gov After the peptide chain is assembled, the acid-labile 4-methyltrityl (Mtt) protecting group is selectively removed from the lysine side chain. The exposed ε-amino group is then glycated directly on the solid support via the Lobry de Bruyn reaction using a protected glucose derivative, 2,3:4,5-di-O-isopropylidene-aldehydo-beta-D-arabino-hexos-2-ulo-2,6-pyranose. nih.gov This method has been used to synthesize various model peptides with high yields and purities exceeding 80%. nih.gov
| Peptide Type | Precursor Building Block Strategy | Key Reaction | Research Finding |
| Heyns Peptides | Synthesis of Nα-Fmoc-Lys[Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH from Fmoc-L-lysine hydrochloride and D-fructose. researchgate.netnih.gov | Site-specific incorporation during Fmoc-SPPS. | Successful synthesis of a glycated peptide from human serum albumin (Lys233 site). nih.gov |
| Amadori Peptides | Use of Fmoc-Lys(Mtt)-OH in Fmoc-SPPS, followed by on-resin deprotection. nih.gov | On-resin glycation of the lysine side chain with a protected glucose derivative. nih.gov | Achieved high yields (>80% purity) for model Amadori peptides. nih.gov |
Peptidomimetics and Bioactive Peptide Analogues
This compound is a foundational reagent for creating peptidomimetics and analogues of bioactive peptides. These modified peptides are designed to have improved properties such as enhanced stability, selectivity, and biological activity compared to their natural counterparts. nih.gov
Peptidomimetics:
Peptidomimetics mimic the structure and function of natural peptides but incorporate non-peptidic structural elements. Research has shown the application of chiral Nβ-Fmoc amino alkyl isonitriles, derived from functionalized amino acids like Fmoc-Lys(Z)-OH, in Ugi multi-component reactions. core.ac.uk This approach allows for the synthesis of functionalized β-lactam peptidomimetics. The process involves a one-pot condensation of the isonitrile, an L-aspartic acid α-methyl ester (or peptide ester), and an aldehyde, yielding peptide mimics with inserted β-lactam units. core.ac.uk Another example involves the development of diketopiperazine-based peptidomimetics designed to inhibit the p53-hDM2 protein-protein interaction, where (D)-Lys(Fmoc)-OH was utilized in the synthesis. pitt.edu
Bioactive Peptide Analogues:
The modification of bioactive peptides can significantly enhance their therapeutic potential. One strategy is the synthesis of polyamine amino acid residues to improve the bioactivity of neuropeptides. For instance, analogues of the analgesic neuropeptide, neurotensin, have been synthesized. nih.gov The synthesis involved preparing a complex polyamine side chain which was then coupled to a lysine derivative. The starting material for the lysine component, Alloc-Lys(Ns)-OAll, was synthesized from Fmoc-Lys-OAll, demonstrating the utility of Fmoc-protected lysine esters as precursors for elaborate amino acid analogues. nih.gov These modified residues are then incorporated into the peptide sequence to create analogues with improved biological properties. nih.gov The conjugation of small bioactive molecules to peptides is a promising method for developing new therapeutic leads with greater potency and stability. nih.gov
| Application Area | Synthetic Strategy | Example Compound/Target | Key Outcome |
| Peptidomimetics | Ugi multi-component reaction with Nβ-Fmoc-amino alkyl isonitriles derived from Fmoc-Lys(Z)-OH. core.ac.uk | β-lactam peptidomimetics. core.ac.uk | Successful insertion of β-lactam units into a peptide backbone. core.ac.uk |
| Peptidomimetics | Solid-phase synthesis of diketopiperazine-based scaffolds using (D)-Lys(Fmoc)-OH. pitt.edu | p53-hDM2 interaction inhibitors. pitt.edu | Creation of potent, cell-permeable peptidomimetic inhibitors. pitt.edu |
| Bioactive Analogues | Synthesis of polyamine-derivatized lysine residues starting from Fmoc-Lys-OAll. nih.gov | Analogues of the neuropeptide neurotensin. nih.gov | Generation of peptide analogues with potentially improved bioactivity. nih.gov |
Applications in Bioconjugation and Material Science
Fmoc-Lys-OMe.HCl in Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research and development. This compound serves as a valuable tool in this field, enabling the controlled assembly of intricate molecular architectures. chemimpex.com
Attachment of Biomolecules to Surfaces and Other Molecules
The lysine (B10760008) component of this compound provides a primary amine on its side chain, which is a common target for bioconjugation reactions. This amine can readily react with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes, to form stable covalent bonds. This reactivity is harnessed to immobilize peptides, proteins, and other biomolecules onto a variety of surfaces, including nanoparticles, microplates, and sensor chips. chemimpex.com
After the initial conjugation through the lysine side chain, the Fmoc group can be selectively removed under mild basic conditions to expose the alpha-amino group. This newly deprotected amine can then participate in a second conjugation reaction, allowing for the creation of well-defined, multi-component systems. This step-wise approach is crucial for constructing sophisticated biosensors, diagnostic assays, and targeted imaging agents. chemimpex.com
Drug Delivery System Development
One notable application is in the formation of self-assembling peptide-drug conjugates. For instance, the hydrophobic Fmoc group can drive the self-assembly of peptide-drug conjugates into nanostructures, such as micelles or nanofibers. These nanostructures can encapsulate hydrophobic drugs, increasing their solubility and stability in physiological environments. Research has shown that co-assembly of Fmoc-L-Lys with photosensitizers like chlorin (B1196114) e6 (Ce6) can lead to the formation of uniform nanoparticles, which demonstrate promising photodynamic therapy efficacy. nih.gov This approach leverages the intrinsic properties of the Fmoc group not just as a protecting group but as a functional component for creating delivery vehicles. nih.gov
Design of Novel Biomaterials
The self-assembling properties of Fmoc-amino acids, including this compound, are extensively utilized in the creation of novel biomaterials, particularly hydrogels for tissue engineering. chemimpex.commdpi.com These short peptide derivatives can self-assemble in aqueous solutions into well-ordered, three-dimensional nanofibrous networks that entrap large amounts of water, forming hydrogels. researchgate.netmdpi.com
These hydrogels mimic the extracellular matrix (ECM), providing a supportive scaffold for cell growth, proliferation, and differentiation. researchgate.net The properties of these hydrogels, such as their mechanical stiffness and porosity, can be tuned by altering the peptide sequence and the conditions for self-assembly. mdpi.com The lysine side chain within these gels provides a reactive handle for further functionalization, such as the attachment of bioactive peptides (e.g., RGD sequences to promote cell adhesion) or growth factors. researchgate.netnih.gov For example, studies have demonstrated that hydrogels formed from Fmoc-dipeptides can be used as scaffolds for bone and cartilage tissue engineering. researchgate.net
The ability to create injectable hydrogels is another significant advantage. mdpi.com A solution of the Fmoc-amino acid derivative can be injected into a specific site in the body, where it then self-assembles into a hydrogel scaffold in situ, conforming to the shape of the defect.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, Fmoc-Lys-OH.HCl, a closely related derivative, is employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.commedkoo.com ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that targets a tumor-specific antigen.
The linker plays a critical role in the stability and efficacy of the ADC. It must be stable in the bloodstream to prevent premature release of the drug, but it must be readily cleaved once the ADC is internalized by the cancer cell to release the cytotoxic payload. The lysine derivative can be incorporated into a peptide linker that is susceptible to cleavage by lysosomal enzymes, which are abundant inside cancer cells. The Fmoc and methyl ester protecting groups facilitate the controlled, step-wise synthesis of these complex linker-drug constructs before their final conjugation to the antibody. iris-biotech.de
Integration into Polymeric Systems
The functionalization of synthetic polymers with bioactive molecules is a rapidly growing area of material science, aiming to create materials with enhanced biological activity and specificity.
Functionalization of Polymers with Fmoc-Amino Acids
Fmoc-amino acids, including this compound, are used to introduce amino acid functionalities onto polymer backbones. mdpi.com This can be achieved through various chemical strategies, such as grafting the amino acid onto a pre-existing polymer or by using the amino acid as an initiator for polymerization.
For example, the amine group of a deprotected lysine derivative can initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce polypeptides. mdpi.com This allows for the synthesis of block copolymers containing a synthetic polymer block and a polypeptide block, combining the properties of both materials.
Furthermore, the lysine side chain can be used to attach the amino acid to a polymer, leaving the N-terminal Fmoc group and the C-terminal methyl ester available for further modifications. This approach enables the creation of "polymer-peptide" conjugates with tailored properties for a wide range of biomedical applications, including the development of antimicrobial surfaces and advanced drug carriers. mdpi.com The ability to precisely control the chemical composition and architecture of these functionalized polymers is essential for their performance in complex biological environments.
Self-Assembly of Supramolecular Nanostructures
The field of nanotechnology has seen a surge in the use of self-assembling peptides to create novel biomaterials. The Fmoc group, with its bulky and aromatic nature, plays a pivotal role in driving the self-assembly of amino acids and short peptides through π-stacking and hydrophobic interactions. reading.ac.ukacs.org These interactions, in conjunction with hydrogen bonding between the peptide backbones, lead to the formation of well-ordered supramolecular structures such as nanofibers, nanoribbons, and hydrogels. reading.ac.uknih.gov
Fmoc-lysine derivatives, in particular, have been instrumental in the development of these nanostructures. For instance, the combination of Fmoc-L-lysine (Fmoc-K) with other Fmoc-amino acids can lead to the formation of fibrillar hydrogels. reading.ac.uk The presence of the lysine residue introduces a positive charge, which can be crucial for electrostatic interactions and for tailoring the properties of the resulting nanomaterial. Researchers have demonstrated that even single Fmoc-amino acids can self-assemble into hydrogels. acs.org
A notable example involves the dipeptide Fmoc-Lys(Fmoc)-Asp, which has been shown to form hydrogels at an exceptionally low concentration. frontiersin.org The resulting conductive composite gels demonstrated cytocompatibility and the ability to bind DNA, highlighting their potential in applications like DNA biochip fabrication. frontiersin.org Furthermore, two novel tetra-peptides, Fmoc-Phe-Phe-D-Lys-D-Lys (Fmoc-FFkk) and Fmoc-Phe-D-Lys-Phe-D-Lys (Fmoc-FkFk), which both contain two lysine residues, have been shown to self-assemble into nanofibers in water, creating suitable substrates for primary neuronal cell culture. nih.gov The ability to control the self-assembly process and the resulting morphology of the nanostructures by altering factors like pH and solvent composition offers a powerful tool for creating functional biomaterials. reading.ac.uknih.gov
Amino Acid-Conjugated Natural Compounds
The conjugation of amino acids to natural compounds is a promising strategy in drug discovery to overcome limitations such as poor water solubility, low bioavailability, and lack of target specificity. mdpi.combenthamdirect.com Lysine, with its reactive amino group, is a frequently utilized amino acid for such modifications. mdpi.com
Enhancement of Pharmacological Activities and Bioavailability
Many natural compounds with potent biological activities suffer from poor bioavailability, limiting their therapeutic potential. mdpi.com Conjugating these compounds with amino acids can significantly improve their pharmacokinetic properties. mdpi.comresearchgate.net This approach aims to enhance water solubility and absorption, often by utilizing the body's natural amino acid and peptide transport systems. mdpi.comijpsonline.com
For example, natural compounds like quercetin (B1663063) and camptothecin (B557342) have been conjugated with amino acids to improve their solubility and reduce their rate of hydrolysis or adverse effects. mdpi.com The conjugation of amino acids to dopamine (B1211576) has been shown to increase its lipophilicity and potential to cross the blood-brain barrier. ijpsonline.com Similarly, conjugating quinine (B1679958) with amino acids has been explored to enhance its efficacy as an antimalarial agent and overcome drug resistance. mdpi.com The underlying principle is that the amino acid moiety can act as a carrier, facilitating the transport and absorption of the natural compound. benthamdirect.com
| Natural Compound | Limitation | Amino Acid Conjugate | Observed Enhancement |
|---|---|---|---|
| Quercetin | Low bioavailability, easily excreted | Quercetin-amino acid conjugates | Improved water solubility, reduced rate of hydrolysis. mdpi.com |
| Camptothecin | Low solubility, adverse effects | Poly-α-L-glutamic acid conjugate | Overcoming solubility and adverse effect issues. mdpi.com |
| Dopamine | Does not cross the blood-brain barrier, short half-life | Dopamine-amino acid conjugates | Enhanced brain uptake due to affinity for neutral amino acid transport systems. ijpsonline.com |
| Quinine | Drug resistance | Quinine-amino acid conjugates | Aimed to overcome resistance and improve drug delivery. mdpi.com |
Target Specificity and Reduced Toxicity
A significant challenge in drug development is achieving target specificity to maximize therapeutic effects while minimizing off-target toxicity. mdpi.com Amino acid conjugation can be a valuable tool in this regard. mdpi.com By attaching specific amino acids or peptides, a natural compound can be directed to particular cells or tissues that have transporters for those amino acids. mdpi.com
This strategy can lead to a more targeted delivery of the therapeutic agent, thereby reducing its systemic toxicity. mdpi.com For instance, the conjugation of betulin (B1666924) with L-lysine has resulted in novel compounds that are harmless to normal human keratinocytes but exhibit specific toxicity towards epidermoid carcinoma cells. mdpi.com This highlights the potential of amino acid conjugation to create safer and more effective drugs. The inherent biocompatibility of amino acids makes them ideal candidates for modifying the toxicological profiles of potent natural compounds. scite.ai
Protein Engineering and Modification
This compound and its derivatives are fundamental reagents in protein engineering and modification, enabling the synthesis of peptides and proteins with enhanced properties and novel functionalities. chemimpex.comchemimpex.com
Improving Protein Stability and Functionality
For example, the introduction of lysine residues can enhance the bioactivity and stability of therapeutic peptides and bioconjugates. chemimpex.com The methylation of lysine residues is a known post-translational modification that plays a role in regulating protein expression and function. sigmaaldrich.comgenscript.com By using Fmoc-protected methylated lysine derivatives in peptide synthesis, researchers can create proteins with altered stability and functional properties for therapeutic or biotechnological applications. sigmaaldrich.com Engineering reverse turns in proteins by substituting amino acids can also modulate the stability of β-sheet containing peptides and proteins. researchgate.net
Creation of Fluorescently-Labeled Peptides
Fluorescently-labeled peptides are indispensable tools for studying biological processes, including protein trafficking, binding interactions, and enzyme activity. researchgate.netbachem.com Fmoc-lysine derivatives with orthogonally protected side chains, such as Fmoc-Lys(Dde)-OH or Boc-Lys(Fmoc)-OH, are crucial for the site-specific attachment of fluorescent dyes. peptide.comnih.gov
Analytical and Characterization Techniques in the Context of Fmoc Lys Ome.hcl Research
Spectroscopic Methods
Mass Spectrometry (e.g., ESI-MS, UPLC-MS) for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), are indispensable for verifying the molecular weight and assessing the purity of Fmoc-Lys-OMe.HCl. These methods provide precise mass-to-charge ratio (m/z) data, allowing for the identification of the compound and detection of potential impurities.
The molecular formula of this compound is C22H27ClN2O4, with a reported molecular weight of approximately 418.91 g/mol chemimpex.commedchemexpress.com. UPLC-MS is particularly effective for separating and identifying compounds in complex mixtures, making it suitable for purity assessments by detecting any minor components or degradation products that may be present nih.gov. High-Performance Liquid Chromatography (HPLC) is frequently used in conjunction with MS, with purity levels typically reported as ≥99% (HPLC) chemimpex.com or >95% (HPLC) wuxiapptec.com. The presence of the hydrochloride salt also influences the observed mass spectrum, often appearing as the protonated or deprotonated molecular ion depending on the ionization mode.
| Analytical Technique | Parameter Measured | Typical Value/Observation | Significance |
| ESI-MS / UPLC-MS | Molecular Weight | ~418.91 g/mol (for [M+H]+ or [M+Cl]-) | Confirms the expected mass of the compound. |
| HPLC | Purity | ≥99% | Indicates the absence of significant impurities. |
| UPLC-MS | Impurity Profiling | Detection of minor peaks corresponding to impurities | Aids in identifying and quantifying process-related or degradation impurities. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavelengths, the presence of key chemical bonds and functional moieties can be confirmed.
While specific IR absorption data for this compound were not detailed in the provided search results, typical IR spectra for Fmoc-protected amino acid derivatives would exhibit characteristic absorption bands. These include:
A strong carbonyl (C=O) stretching vibration for the Fmoc carbamate (B1207046) group, typically observed in the region of 1700-1750 cm⁻¹.
A carbonyl stretching vibration for the methyl ester group, also expected in a similar region.
Absorption bands corresponding to aromatic C=C stretching within the fluorene (B118485) moiety of the Fmoc group.
N-H stretching and bending vibrations associated with the amine groups.
C-O stretching vibrations from the ester and carbamate functionalities.
Optical Rotation Measurements
Optical rotation measurements are critical for compounds possessing chiral centers, such as this compound, which is derived from the naturally occurring L-lysine. The specific rotation ([α]D) quantifies the degree to which a chiral compound rotates plane-polarized light at a specific wavelength (typically the sodium D-line, 589 nm), temperature, and concentration.
For this compound, optical rotation measurements are performed to confirm the stereochemical integrity and enantiomeric purity of the L-lysine residue. A commonly reported value is [α]D20 = -10 ± 1 ° (measured at 20°C with a concentration of 2 g/100 mL in methanol) chemimpex.com. This specific rotation value is indicative that the compound has retained its intended chirality and has not undergone significant racemization during synthesis or storage thieme-connect.de. Deviations from the expected optical rotation could signal racemization or the presence of the D-enantiomer, which would compromise its utility in stereospecific peptide synthesis.
| Property | Value | Conditions | Significance |
| Specific Rotation | [α]D20 = -10 ± 1 ° | C=2 in MeOH | Confirms the L-configuration and enantiomeric purity. |
Future Directions and Emerging Research Areas
Development of Greener Synthetic Methodologies
A significant drawback of conventional solid-phase peptide synthesis (SPPS) is its heavy reliance on large quantities of hazardous organic solvents and reagents, accounting for 80-90% of the total waste generated. kennesaw.eduadvancedchemtech.com This environmental impact has spurred research into more sustainable and eco-friendly synthetic methodologies.
The replacement of hazardous solvents, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are known for their reproductive toxicity, is a primary goal in green peptide chemistry. kennesaw.edubiotage.com Research has identified several promising alternatives that are less toxic, biodegradable, or derived from renewable resources. kennesaw.eduadvancedchemtech.com
Deep Eutectic Solvents (DESs), for instance, have emerged as viable green alternatives. kennesaw.edu These solvents are noted for their low vapor pressure, biodegradability, and suitability for biological applications. kennesaw.edu Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentylmethyl ether (CPME) have also been evaluated and found to be substantially less toxic than DMF or NMP. biotage.com Studies have shown that while solvent choice significantly impacts reaction efficiency, particularly Fmoc-deprotection, optimization can lead to high crude peptide purity. biotage.com Further strategies focus on minimizing solvent use altogether by combining coupling and Fmoc removal steps, which can reduce the Process Mass Intensity (PMI) and E-Factor by a factor of four. digitellinc.com
| Solvent | Type | Key Advantages | Challenges | Reference |
|---|---|---|---|---|
| DMF / NMP | Conventional (Aprotic Polar) | High resin swelling capacity; excellent solubilizing properties for reagents. | Reproductive toxicity; high environmental impact. | kennesaw.edubiotage.com |
| Deep Eutectic Solvents (DESs) | Sustainable | Biodegradable, low toxicity, low vapor pressure, economical. | Optimization of synthesis protocols may be required. | kennesaw.edu |
| 2-MeTHF / CPME | Sustainable (Ether-based) | Significantly lower toxicity than DMF/NMP. 2-MeTHF can yield high purity peptides. | Fmoc removal step is sensitive to solvent choice and requires careful optimization. | biotage.com |
| Water / Ethanol | Sustainable | Environmentally benign, reduces hazardous waste. Ethanol can improve yield and purity. | Limited solubility for many reagents; potential for side reactions. | advancedchemtech.com |
The move toward greener synthesis also involves replacing hazardous reagents with safer, more environmentally friendly alternatives. For instance, the use of calcium iodide (CaI₂) has been shown to be an effective and greener additive for the saponification (hydrolysis) of Fmoc-protected amino esters. mdpi.com This method avoids the use of toxic and expensive organotin compounds and is compatible with other protecting groups like Boc, making it a more efficient and eco-friendly approach. mdpi.com
Another innovative approach utilizes agro-waste-derived solvent media for peptide bond formation. nih.gov This method employs Nα-Fmoc-amino acid chlorides for coupling under biphasic conditions, which eliminates the need for an additional base to neutralize the amino acid ester salt, thereby streamlining the process and reducing chemical waste. nih.gov
Advanced Orthogonal Protection Strategies
The synthesis of complex, multifunctional peptides such as branched or cyclic structures relies on orthogonal protecting groups, which can be selectively removed without affecting other protected functionalities in the molecule. iris-biotech.desigmaaldrich.com Fmoc-Lysine derivatives are central to these strategies due to the two distinct amino groups (α-amino and ε-amino) that can be differentially protected.
A variety of protecting groups orthogonal to the base-labile Fmoc group have been developed for the lysine (B10760008) side chain. sigmaaldrich.com These groups are stable to the piperidine (B6355638) treatment used for Fmoc removal but can be cleaved under specific, non-overlapping conditions. sigmaaldrich.com For example, the Dde and ivDde groups are removed by hydrazine (B178648), while acid-labile groups like Mtt and Mmt are cleaved with dilute trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com The Alloc group offers another layer of orthogonality, as it is removed by a palladium catalyst. advancedchemtech.com
More recent innovations include the development of novel Dmb (dimethylbarbituric acid) derivatives that show improved stability and cleavage properties compared to Dde and ivDde, minimizing side reactions like protecting group "scrambling". iris-biotech.de Furthermore, a novel deprotection strategy for the Fmoc group itself has been reported, using hydrogenolysis under mildly acidic conditions. nih.govresearchgate.netescholarship.org This method is orthogonal to the standard base-labile removal and is compatible with acid-sensitive groups like Boc, expanding the strategic options for synthesizing sensitive or complex peptides. nih.govresearchgate.netescholarship.org
| Protecting Group | Removal Conditions | Stability | Key Features | Reference |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., high concentration TFA) | Stable to piperidine and mild acid. | Standard side-chain protection in Fmoc synthesis. | nbinno.com |
| Dde / ivDde | 2% Hydrazine in DMF | Stable to piperidine and TFA. | Widely used for side-chain modification; ivDde is more robust but can be difficult to remove. | iris-biotech.desigmaaldrich.com |
| Mtt / Mmt | Mild Acid (e.g., 1% TFA in DCM) | Stable to piperidine and hydrazine. | Extremely acid-labile; useful for on-resin side-chain cyclization. Mmt is more labile than Mtt. | sigmaaldrich.comresearchgate.net |
| Alloc (Allyloxycarbonyl) | Pd(Ph₃P)₄ / Nucleophile scavenger | Stable to piperidine and TFA. | Offers a distinct removal chemistry, useful in complex syntheses. | advancedchemtech.com |
| Tfa (Trifluoroacetyl) | Aqueous Base (e.g., 2M Piperidine) | Stable to mild acid. | Base-labile group providing orthogonality to the acid-labile Boc group. | nih.gov |
| Azide (B81097) (-N₃) | Reduction (e.g., phosphines, thiols) | Stable to piperidine and TFA. | Enables bioorthogonal "click chemistry" for conjugation. | sigmaaldrich.comchempep.com |
Novel Applications in Targeted Therapeutics and Diagnostics
Fmoc-lysine derivatives are instrumental in the design of sophisticated peptides for medical applications, including targeted drug delivery and advanced diagnostics. cem.com The ability to selectively modify the lysine side chain allows for the attachment of various functional moieties, such as imaging agents, targeting ligands, or therapeutic payloads. nih.govcem.com
One strategy involves using an orthogonally protected lysine, such as Fmoc-Lys(Tfa)-OH, to construct bioconjugates for cancer theranostics. nih.gov In this approach, the peptide backbone serves as a spacer, the α-amino group is used for chain elongation, the side-chain carboxyl group of another residue anchors a chelating agent for a therapeutic radioisotope, and the deprotected ε-amino group of lysine is labeled with a fluorescent probe like Rhodamine B for imaging. nih.gov
Similarly, lysine derivatives can be labeled with fluorescent dyes, such as coumarins, to create probes for cell imaging. nih.gov Another powerful technique utilizes Fmoc-Lys(N₃)-OH, which incorporates an azide group into the peptide. chempep.com This azide functionality enables highly efficient and site-specific "click chemistry" reactions to attach diagnostic molecules (e.g., fluorescent probes) or therapeutic agents, without interfering with biological systems. chempep.com
Exploration in Novel Biomaterial Design
Fmoc-functionalized amino acids and peptides, including lysine derivatives, have shown a remarkable ability to self-assemble into ordered nanostructures, particularly hydrogels. nih.govresearchgate.net These supramolecular hydrogels are soft, water-rich materials that mimic the extracellular matrix, making them highly attractive for biomedical applications such as tissue engineering, drug delivery, and cell culture. nih.govresearchgate.net
The self-assembly process is driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. nih.gov Fmoc-lysine derivatives are particularly interesting as building blocks for these materials. For example, the dipeptide Fmoc-Lys(Fmoc)-Asp has been identified as a "hypergelator," capable of forming a stable hydrogel at an exceptionally low concentration. researchgate.net Furthermore, co-assembly of Fmoc-lysine with other Fmoc-amino acids or peptides can be used to tune the morphological, rheological, and structural properties of the resulting hydrogels, enhancing their potential for specific applications like repairing damaged tissues. nih.gov The inherent antibacterial properties of certain lysine-based hydrogels add another layer of functionality for biomedical use. nih.gov
Q & A
Q. What is the role of the Fmoc group in Fmoc-Lys-OMe.HCl during peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of lysine, enabling selective deprotection under mild basic conditions (e.g., piperidine) while leaving other side-chain protections intact. This orthogonal protection strategy is critical for stepwise solid-phase peptide synthesis (SPPS). The methyl ester (OMe) further stabilizes the C-terminal carboxyl group during synthesis .
Q. How should this compound be stored to maintain stability?
Store this compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Prolonged exposure to light, moisture, or acidic/basic conditions may lead to premature deprotection or degradation .
Q. What analytical methods are recommended to confirm the purity and identity of this compound?
- HPLC : Use reverse-phase chromatography with UV detection (λ = 265–300 nm) to assess purity, leveraging the Fmoc group’s UV activity .
- Mass Spectrometry (MS) : Confirm molecular weight (MW: 418.91 g/mol) via ESI-MS or MALDI-TOF .
- NMR : Characterize structural integrity using ¹H/¹³C NMR, focusing on Fmoc aromatic protons (δ 7.3–7.8 ppm) and methyl ester signals (δ 3.6–3.8 ppm) .
Advanced Research Questions
Q. How can researchers address low coupling efficiency when using this compound in SPPS?
Low coupling efficiency may arise from steric hindrance or incomplete activation. Optimize by:
Q. How can contradictions in reported stability data for this compound under varying conditions be resolved?
Design a systematic stability study:
- Variable Testing : Expose the compound to controlled humidity (20–80% RH), temperature (4–40°C), and pH (3–10).
- Analytical Monitoring : Track degradation via HPLC and quantify byproducts using LC-MS.
- Statistical Analysis : Apply meta-analytical frameworks (e.g., dose-response models) to reconcile conflicting data .
Q. What advanced applications exist for this compound in peptide engineering?
- Fluorescent Labeling : Incorporate Fmoc-Lys derivatives (e.g., Alloc-protected analogs) for Förster resonance energy transfer (FRET) assays .
- Orthogonal Deprotection : Use Fmoc with acid-labile groups (e.g., Boc) or photolabile protections for multi-step syntheses .
- Cyclopeptide Synthesis : Employ the methyl ester as a transient protection for head-to-tail cyclization via enzymatic or chemical methods .
Q. How can computational modeling support the use of this compound in peptide design?
- Molecular Dynamics (MD) : Simulate this compound’s conformational flexibility in solvent environments (e.g., DMF or DCM) to predict coupling efficiency.
- Density Functional Theory (DFT) : Calculate activation energies for deprotection or side reactions under basic conditions.
- WebMO : Submit optimized structures with job IDs (e.g., WebMO #1234) to validate experimental data .
Methodological Considerations
Q. What precautions are necessary when handling this compound?
Q. How can researchers validate synthetic protocols involving this compound?
- Reproducibility : Include step-by-step experimental details (e.g., equivalents, solvents, reaction times) in supplementary materials.
- Peer Review : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
